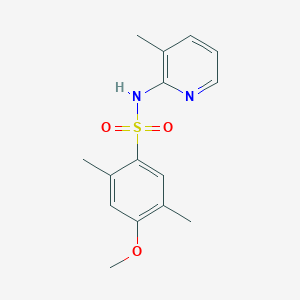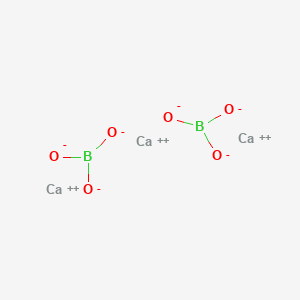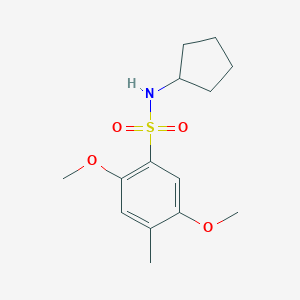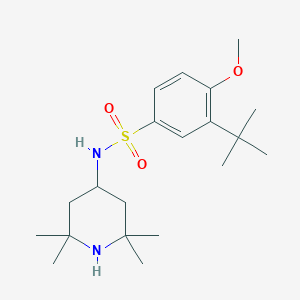![molecular formula C15H14FNO3S B224776 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline is a chemical compound with the molecular formula C16H13FO3S. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline involves the binding of the compound to the ATP-binding site of CK2. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline inhibits the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline in lab experiments is its potency as a CK2 inhibitor. This allows for lower concentrations of the compound to be used, reducing the potential for off-target effects. However, the compound has limited solubility in water, making it difficult to use in some experiments. In addition, the compound has not been extensively studied in vivo, limiting its potential applications in animal models.
Future Directions
Future research on 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline could focus on its potential as a treatment for cancer and inflammatory diseases. Studies could also investigate the compound's effects on other cellular processes beyond CK2 inhibition. In addition, the development of more soluble analogs of the compound could expand its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline involves the reaction of 3-methoxy-4-fluorobenzenesulfonyl chloride with indoline in the presence of a base. The resulting product is purified by recrystallization. This method has been optimized to provide high yields and purity of the final product.
Scientific Research Applications
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline has been used in various scientific research studies. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition has shown potential in the treatment of cancer and other diseases where CK2 is overexpressed.
properties
Product Name |
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline |
|---|---|
Molecular Formula |
C15H14FNO3S |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14FNO3S/c1-20-15-10-12(6-7-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
InChI Key |
XPHVDISZRVEISJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)




![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)